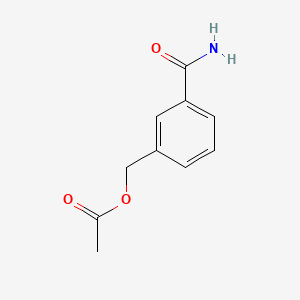
Benzamide, 3-((acetyloxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-((acetyloxy)methyl)-: is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-((acetyloxy)methyl)- typically involves the acylation of benzamide derivatives. One common method is the reaction of 3-hydroxybenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of Benzamide, 3-((acetyloxy)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 3-((acetyloxy)methyl)- can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Hydroxybenzamide derivatives.
Scientific Research Applications
Benzamide, 3-((acetyloxy)methyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, 3-((acetyloxy)methyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the acetyloxy group.
3-Hydroxybenzamide: A derivative with a hydroxyl group instead of the acetyloxy group.
3-Acetoxybenzoic Acid: A compound with a similar acetyloxy group but attached to benzoic acid instead of benzamide.
Uniqueness: Benzamide, 3-((acetyloxy)methyl)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
126926-41-8 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(3-carbamoylphenyl)methyl acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)14-6-8-3-2-4-9(5-8)10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
InChI Key |
XVSSEWWGSRCQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















